molecular formula C11H17NO2S B15047753 N-Boc-2-(2-thienyl)ethanamine

N-Boc-2-(2-thienyl)ethanamine

Cat. No.: B15047753
M. Wt: 227.33 g/mol
InChI Key: POWHBKBADZKVHY-UHFFFAOYSA-N
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Description

N-Boc-2-(2-thienyl)ethanamine, also known as tert-butyl N-(2-thiophen-2-ylethyl)carbamate, is a chemical compound with the molecular formula C11H17NO2S and a molecular weight of 227.32 g/mol. This compound is a useful research chemical and is often employed as a building block in organic synthesis.

Preparation Methods

The synthesis of N-Boc-2-(2-thienyl)ethanamine typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as Amberlyst-15 in ethanol . The reaction conditions are mild, and the catalyst can be easily separated and reused. Industrial production methods may involve similar protection strategies, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

N-Boc-2-(2-thienyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the Boc-protected amine can be deprotected using acids like trifluoroacetic acid to yield the free amine.

Scientific Research Applications

N-Boc-2-(2-thienyl)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, especially those involving amine functionalities.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including those targeting neurological disorders.

    Industry: this compound is employed in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-Boc-2-(2-thienyl)ethanamine involves its role as a protected amine. The Boc group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways and receptors.

Comparison with Similar Compounds

N-Boc-2-(2-thienyl)ethanamine can be compared with other Boc-protected amines such as:

    N-Boc-2-(5-bromo-2-thienyl)ethanamine: This compound has a bromine atom on the thiophene ring, which can be used for further functionalization.

    N-Boc-2-(3-thienyl)ethanamine: Similar to this compound but with the thiophene ring in a different position, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and utility in synthetic chemistry.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

tert-butyl N-(2-thiophen-2-ylethyl)carbamate

InChI

InChI=1S/C11H17NO2S/c1-11(2,3)14-10(13)12-7-6-9-5-4-8-15-9/h4-5,8H,6-7H2,1-3H3,(H,12,13)

InChI Key

POWHBKBADZKVHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=CS1

Origin of Product

United States

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